4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a combination of thienyl, sulfonyl, pyrazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling through sulfonylation and amidation reactions. Common reagents used in these steps include bromine, sulfuryl chloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Scientific Research Applications
4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the pyrazolylmethyl group, which may affect its biological activity.
4-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Substitution of bromine with chlorine may alter its reactivity and interactions with molecular targets.
Uniqueness
The presence of both thienyl and pyrazole rings, along with the sulfonyl and carboxamide groups, makes 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE unique
Properties
Molecular Formula |
C14H15BrN6O3S2 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-[(5-bromothiophen-2-yl)sulfonylamino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15BrN6O3S2/c1-20-8-9(6-17-20)5-16-14(22)13-10(7-18-21(13)2)19-26(23,24)12-4-3-11(15)25-12/h3-4,6-8,19H,5H2,1-2H3,(H,16,22) |
InChI Key |
RQLOTWANJWUUGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)NS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
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